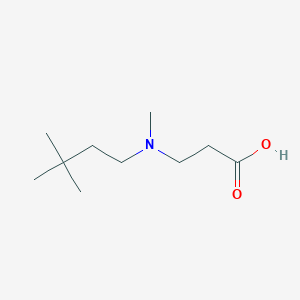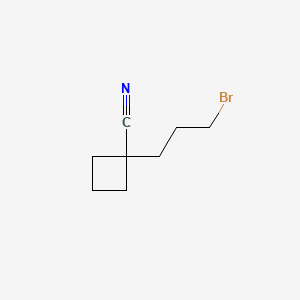
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of an aromatic primary amine with formaldehyde and an appropriate phenol derivative. One common method involves the following steps:
Hydroxymethylation: The aromatic primary amine is reacted with formaldehyde in methanol under reflux conditions to form a hydroxymethyl intermediate.
Cyclization: The hydroxymethyl intermediate is then reacted with a phenol derivative, such as 4-hydroxyacetophenone, under reflux conditions to form the benzoxazine ring.
Industrial Production Methods
For industrial-scale production, solventless synthesis methods are often preferred due to their efficiency and environmental benefits. In this method, all reactants are mixed together and heated above their melting points using paraformaldehyde to maintain the reaction stoichiometry. This approach yields high purity and better yields compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This action is crucial in its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dihydro-2H-1,4-benzoxazin-3-one
- 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
- ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate
Uniqueness
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets, making it a more potent inhibitor compared to its analogs .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-4-3-5-9-10(8)12-7-6-11-9;/h3-5,11H,2,6-7H2,1H3;1H |
Clave InChI |
OQRXIEMWENWQJD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)NCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)








